![molecular formula C9H17ClF3N B2998244 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2580236-54-8](/img/structure/B2998244.png)
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C9H16F3N·HCl. It is known for its unique structural features, which include a trifluoroethyl group attached to a cyclohexyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride typically involves the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include trifluoroethyl-substituted amines, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: Similar in structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine hydrochloride: Similar but with different applications and reactivity due to the absence of the cyclohexyl ring.
2,2-Difluoroethylamine: Contains two fluorine atoms instead of three, leading to variations in reactivity and stability.
The uniqueness of This compound lies in its combination of the trifluoroethyl group and the cyclohexyl ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-3-1-2-4-8(7)6-13;/h7-8H,1-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSGHKVEOQCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)
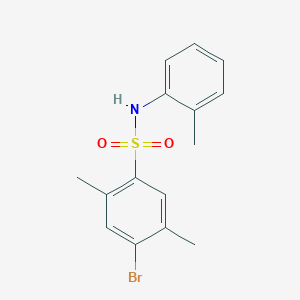
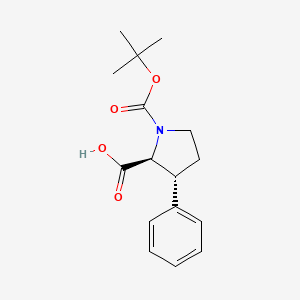
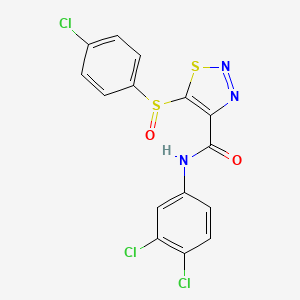
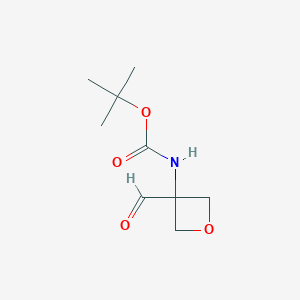
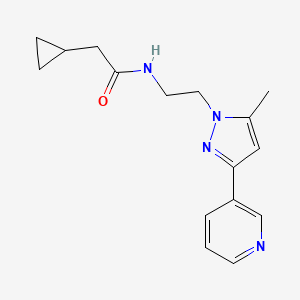
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)

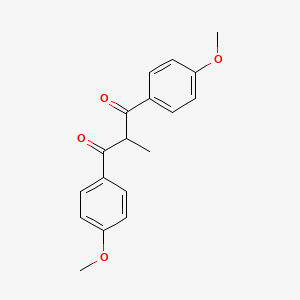
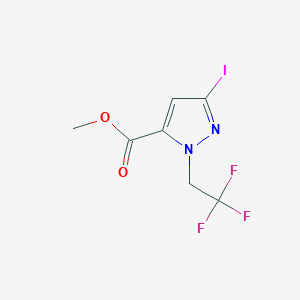
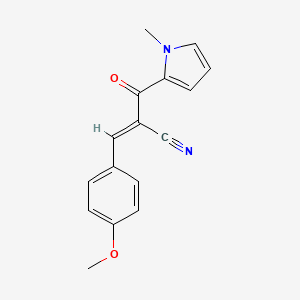
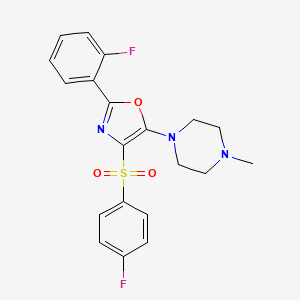
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
